molecular formula C18H20Br2N2 B11649306 1,4-Bis[(3-bromophenyl)methyl]piperazine

1,4-Bis[(3-bromophenyl)methyl]piperazine

Cat. No.: B11649306
M. Wt: 424.2 g/mol
InChI Key: KYUSTKYOXPSKCA-UHFFFAOYSA-N
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Description

1,4-Bis[(3-bromophenyl)methyl]piperazine is a brominated piperazine derivative characterized by two 3-bromophenylmethyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied due to their structural versatility, enabling applications in pharmaceuticals, polymers, and coordination chemistry.

Properties

Molecular Formula

C18H20Br2N2

Molecular Weight

424.2 g/mol

IUPAC Name

1,4-bis[(3-bromophenyl)methyl]piperazine

InChI

InChI=1S/C18H20Br2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

KYUSTKYOXPSKCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(3-bromophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)piperazine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 1,4-bis(boronate)piperazine is reacted with 3-bromobenzyl bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of 1,4-Bis[(3-bromophenyl)methyl]piperazine often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(3-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis[(3-bromophenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(3-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Bis[(3-bromophenyl)methyl]piperazine with structurally or functionally analogous piperazine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Applications/Findings References
1,4-Bis[(3-bromophenyl)methyl]piperazine 3-Bromophenylmethyl ~485.3 (estimated) Potential anti-tumor activity (inferred from brominated analogs).
1,4-Bis[(4-chlorophenyl)(phenyl)methyl]piperazine 4-Chlorophenylphenylmethyl 487.47 Structural analog with chlorine substituents; used in coordination chemistry.
1,4-Bis[(2-pyridinyl)methyl]piperazine (L1) 2-Pyridinylmethyl 316.41 Ligand for copper(II) complexes; enhanced DNA cleavage activity due to pyridinyl groups.
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives 3-(Amino-dithiocarboxy)propionyl ~500–600 Anti-tumor activity (90% inhibition of HL-60 cells at 10 µM).
1,4-Bis[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]piperazines 5-Aryl-1,3,4-oxadiazol-2-ylmethyl ~400–500 Antibacterial activity against Gram-positive and Gram-negative bacteria.
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl 230.36 Polymer template for rapid nanoparticle formation; high tertiary amine content.
1,4-Bis((4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)methyl)piperazine (28) 4-Methoxyphenyl/3,4,5-Trimethoxyphenylmethyl ~700–750 Anti-mitotic activity in breast cancer; methoxy groups enhance polarity and binding.

Key Comparisons

Substituent Effects on Biological Activity

  • Bromine vs. Chlorine : The bromine in 1,4-Bis[(3-bromophenyl)methyl]piperazine increases lipophilicity compared to the chlorine-substituted analog (). This may enhance cellular uptake but could also affect metabolic stability .
  • Heterocyclic vs. Aromatic Groups : Pyridinyl (L1) and oxadiazole () substituents introduce hydrogen-bonding or chelation capabilities, enabling applications in metal coordination (DNA cleavage) or antibacterial activity, respectively. In contrast, bromophenyl groups primarily contribute to steric bulk and hydrophobic interactions .

Synthetic Accessibility Green synthesis methods using maghnite catalysts () achieve moderate yields (59–72%) for methacryloyl-substituted piperazines. Brominated derivatives like the target compound may require alkylation or nucleophilic substitution under controlled conditions . Anti-tumor derivatives () are synthesized via aminodithiocarboxylate substitution, highlighting the adaptability of piperazine for functional group diversification .

Thermal and Chemical Stability Piperazine derivatives with electron-withdrawing groups (e.g., bromine, chlorine) exhibit higher thermal stability. For example, poly(1,4-bis(methacryloyl)piperazine) has a decomposition temperature >250°C (), whereas aminopropyl-substituted analogs () are more hygroscopic due to primary amines .

Biological Performance Anti-Tumor Activity: Bromopropionyl derivatives () show 44–90% inhibition of HL-60 cells, suggesting that bromine’s electronegativity and size enhance cytotoxicity. The target compound’s bromophenyl groups may act similarly but with distinct pharmacokinetics . Antibacterial vs. Nootropic Activity: Oxadiazole derivatives () target bacterial membranes, while acylpiperazines () enhance acetylcholine release in the brain, demonstrating substituent-driven selectivity .

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